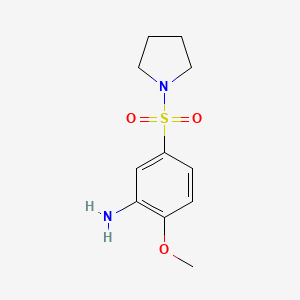

![molecular formula C21H23N3O2S2 B2514755 3-エチル-2-((2-オキソ-2-(ピロリジン-1-イル)エチル)チオ)-7-(p-トリル)チエノ[3,2-d]ピリミジン-4(3H)-オン CAS No. 1207051-78-2](/img/structure/B2514755.png)

3-エチル-2-((2-オキソ-2-(ピロリジン-1-イル)エチル)チオ)-7-(p-トリル)チエノ[3,2-d]ピリミジン-4(3H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

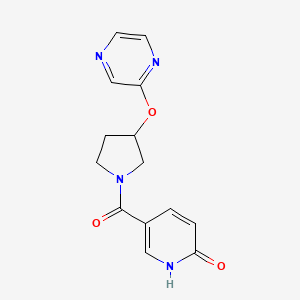

The compound "3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a pharmacologically significant scaffold. This class of compounds is known for its diverse pharmacological properties and is often used in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been traditionally achieved through a multi-step process, but recent advances have allowed for more efficient one-step methods. For instance, a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide has been developed to synthesize this class of compounds in a more environmentally friendly manner . Additionally, one-pot cascade reactions have been utilized to create thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, which are valuable as PARP-1 inhibitors . These methods demonstrate the evolving techniques in synthesizing complex thieno[3,2-d]pyrimidin-4(3H)-one derivatives with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be further modified to enhance its pharmacological properties. The synthesis of various substituted pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related thiazolo derivatives has been reported, indicating the versatility of this scaffold in generating diverse molecules . The structural elucidation of these compounds is typically achieved through spectral data analysis, including UV-Visible, FT-IR, H-NMR, and mass spectrometry .

Chemical Reactions Analysis

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold can undergo various chemical reactions to introduce different substituents and functional groups. For example, the acid-catalyzed condensation of cyano-pyridines with amino-thiophenes has been used to synthesize 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-ones with antimicrobial activity . Cyclization reactions with thiourea and aromatic aldehydes have also been employed to produce novel pyrimidines with potential antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. While the provided papers do not detail the specific physical and chemical properties of "3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one," similar compounds have been synthesized and characterized, suggesting that similar analytical techniques could be applied to this compound .

科学的研究の応用

- 研究者らは、この化合物を、位置選択的イミダゾール合成のビルディングブロックとして使用してきました . チエノ[3,2-d]ピリミジン部分を官能化することにより、彼らは、特性を調整した新規イミダゾール誘導体を作成します。

イミダゾール合成

これらの用途は、化合物の多様な可能性を強調しており、がん研究、炎症調節、抗ウイルス戦略、神経保護、再生可能エネルギー、合成化学にまで及びます。これらの分野におけるその能力を完全に探求し、その使用を最適化するためには、さらなる研究が必要です。 🌟

将来の方向性

作用機序

Target of Action

The primary target of this compound is the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins . It plays a crucial role in the maturation of ribosomes and may also have a role in lipogenesis .

Mode of Action

The compound acts as a potent, selective, and cell-active inhibitor of PRMT3 . It binds to PRMT3 in an allosteric manner, which means it binds to a site other than the active site of the enzyme . This allosteric binding changes the conformation of the enzyme, thereby inhibiting its activity .

Biochemical Pathways

The inhibition of PRMT3 by the compound affects the biochemical pathways associated with the methylation of arginine residues on various proteins . This can have downstream effects on the processes these proteins are involved in, such as ribosome maturation and lipogenesis .

Pharmacokinetics

Its potent inhibitory action on prmt3 suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of PRMT3 activity . This can lead to changes in the methylation status of arginine residues on various proteins, potentially affecting processes such as ribosome maturation and lipogenesis .

特性

IUPAC Name |

3-ethyl-7-(4-methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c1-3-24-20(26)19-18(16(12-27-19)15-8-6-14(2)7-9-15)22-21(24)28-13-17(25)23-10-4-5-11-23/h6-9,12H,3-5,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDVRDFQMHBUAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)

![3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2514673.png)

![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)

![tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate](/img/structure/B2514676.png)

![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)

![N-[[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2514681.png)

![6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2514693.png)